molecular formula C14H14F3N5O2S B2761750 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1396680-59-3

2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B2761750
CAS No.: 1396680-59-3
M. Wt: 373.35
InChI Key: CZKVVSTYFOUTPV-UHFFFAOYSA-N
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Description

2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a pyrimidine ring, a trifluoromethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine-2-thiol derivative, which is then reacted with an appropriate piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidine-2-ylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrimidin-2-ylthio)-1-(3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
  • 2-(Pyrimidin-2-ylthio)-1-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Uniqueness

What sets 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one apart from similar compounds is the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O2S/c15-14(16,17)12-21-20-11(24-12)9-3-1-6-22(7-9)10(23)8-25-13-18-4-2-5-19-13/h2,4-5,9H,1,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKVVSTYFOUTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=NC=CC=N2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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